molecular formula C16H12N4OS B6566967 7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021214-05-0

7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6566967
CAS No.: 1021214-05-0
M. Wt: 308.4 g/mol
InChI Key: UNVZJHGEQHSSKQ-UHFFFAOYSA-N
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Description

7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary targets of 7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one are enzymes involved in cell proliferation and survival, particularly those in the kinase family. These enzymes play crucial roles in signaling pathways that regulate cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by binding to the active sites of specific kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways essential for cell proliferation and survival . The compound’s structure allows it to fit into the ATP-binding pocket of these kinases, effectively blocking their function.

Biochemical Pathways

The inhibition of kinase activity by this compound affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell cycle progression and survival. Disruption of these pathways leads to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed orally and exhibits good bioavailability. The compound is distributed widely in the body, with a preference for tissues with high kinase activity. Metabolism occurs primarily in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .

Result of Action

At the molecular level, the inhibition of kinase activity leads to reduced phosphorylation of key proteins involved in cell survival and proliferation. This results in cell cycle arrest at the G1 phase and induction of apoptosis. At the cellular level, this translates to decreased tumor growth and increased sensitivity to other chemotherapeutic agents .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of this compound. The compound is stable under physiological pH and temperature but may degrade in highly acidic or basic conditions. The presence of other drugs or biomolecules can also affect its binding affinity and overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide in the presence of a suitable catalyst, followed by cyclization to form the thiadiazoloquinazoline core . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazoloquinazolines and related heterocyclic compounds such as:

Uniqueness

7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific substitution pattern and the presence of both thiadiazole and quinazoline moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-anilino-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-10-7-8-13-12(9-10)14(21)20-16(18-13)22-15(19-20)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVZJHGEQHSSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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